

ACR-368: A Comparative Analysis of Long-Term Survival Data in Gynecological Cancers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical performance of ACR-368 (prexasertib), a selective CHK1/2 inhibitor, against alternative therapies in platinum-resistant ovarian cancer and advanced endometrial cancer. The analysis is based on publicly available clinical trial data, focusing on long-term survival outcomes where available.

Executive Summary

ACR-368 has demonstrated promising anti-tumor activity in heavily pre-treated populations with platinum-resistant ovarian cancer and advanced endometrial cancer. In platinum-resistant ovarian cancer, ACR-368 has shown a median Progression-Free Survival (PFS) of approximately 5 months in a phase 2 study.[1] For advanced endometrial cancer, particularly in patients identified by the OncoSignature biomarker, ACR-368 has achieved a confirmed Overall Response Rate (ORR) of 62.5%, with the median Duration of Response (mDoR) not yet reached at the time of data cutoff. While mature overall survival (OS) data for ACR-368 is still emerging, this guide provides a comparative landscape based on currently available metrics and the established survival outcomes of standard-of-care and other emerging therapies in these challenging indications.

Comparison of Efficacy Data

The following tables summarize the available efficacy data for ACR-368 compared to standard-of-care and other therapies for platinum-resistant ovarian cancer and advanced endometrial



cancer.

Platinum-Resistant Ovarian Cancer

Treatment	Mechanism of Action	Median PFS (months)	Median OS (months)	Overall Response Rate (ORR) (%)
ACR-368 (prexasertib)	CHK1/2 Inhibitor	5.0[1]	Data not mature	12.1 (in platinum- resistant patients)[2]
Single-Agent Chemotherapy (e.g., paclitaxel, topotecan, PLD)	Various (Cytotoxic)	3.4	~12.0	11.8
Chemotherapy + Bevacizumab	Cytotoxic + VEGF Inhibitor	6.7[3]	Not significantly improved vs. chemo alone[3]	27.3[3]
Mirvetuximab Soravtansine (for FRα-high patients)	Antibody-Drug Conjugate	5.62[3]	16.46[3]	32.4

Advanced Endometrial Cancer (Second-Line Setting)



Treatment	Mechanism of Action	Median PFS (months)	Median OS (months)	Overall Response Rate (ORR) (%)
ACR-368 (prexasertib) (OncoSignature-positive)	CHK1/2 Inhibitor	Data not mature	Data not mature	62.5
Lenvatinib + Pembrolizumab (pMMR)	Multi-kinase Inhibitor + PD-1 Inhibitor	7.4	16.7	38.3[4]
Platinum Rechallenge	DNA Cross- linking Agent	4.9	13.8	Data variable

Experimental Protocols ACR-368 Clinical Trials

NCT05548296: A Phase 2 Study of ACR-368 in Endometrial Adenocarcinoma[5][6][7][8][9][10]

- Study Design: An open-label, multicenter, phase 2 trial evaluating the efficacy and safety of ACR-368 as monotherapy or in combination with ultra-low dose gemcitabine (ULDG) in participants with endometrial cancer. The study utilizes the OncoSignature® Companion Diagnostic test to stratify patients.
- Patient Population: Patients with histologically confirmed metastatic endometrial cancer that
 has progressed during or after at least one prior therapeutic regimen, including platinumbased chemotherapy and anti-PD-(L)1 therapy. Participants must have at least one
 measurable lesion per RECIST v1.1 criteria.
- Intervention Arms:
 - Arm 1 (OncoSignature Positive): ACR-368 monotherapy.
 - Arm 2 (OncoSignature Negative): ACR-368 with ULDG sensitization.
 - Arm 3 (OncoSignature Unselected): ACR-368 with ULDG sensitization.



- Primary Outcome Measures: Overall Response Rate (ORR) per RECIST v1.1.
- Secondary Outcome Measures: Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).

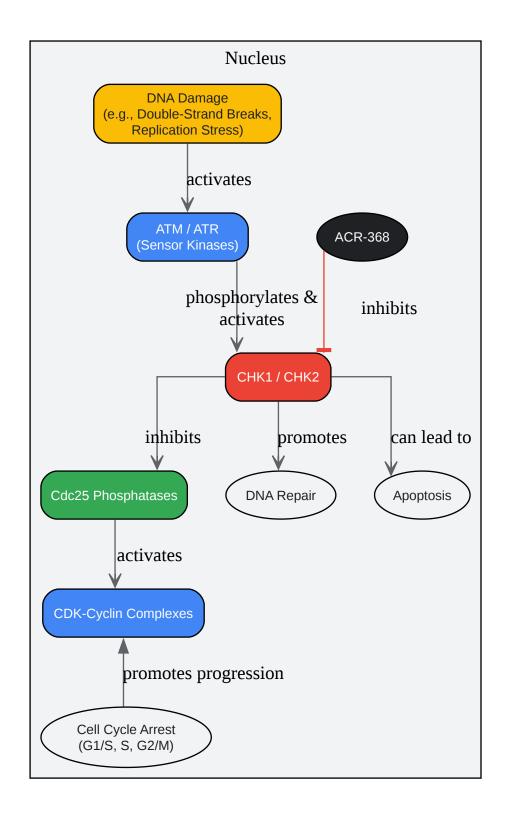
NCT03414047: A Phase 2 Study of Prexasertib in Platinum-Resistant or Refractory Recurrent Ovarian Cancer[2][11][12]

- Study Design: A multicenter, non-randomized, open-label, parallel-cohort, phase 2 study of prexasertib (ACR-368) in patients with high-grade serous ovarian, primary peritoneal, or fallopian tube cancer.
- Patient Population: Patients with recurrent disease were assigned to four independent cohorts based on clinical characteristics and prior treatment, including platinum-resistant and refractory patients, and BRCA mutation status.
- Intervention: Prexasertib administered intravenously at a dose of 105 mg/m² every two weeks in a four-week cycle.
- Primary Outcome Measure: Objective Response Rate (ORR).
- Secondary Outcome Measures: Disease Control Rate (DCR), Duration of Response (DoR), and safety.

Signaling Pathway and Experimental Workflow CHK1/2 Signaling Pathway in DNA Damage Response

ACR-368 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA damage response (DDR).[13] In response to DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate CHK1 and CHK2.[14][15] Activated CHK1 and CHK2 then phosphorylate downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting CHK1 and CHK2, ACR-368 prevents cancer cells from repairing their DNA, leading to the accumulation of DNA damage and ultimately cell death.





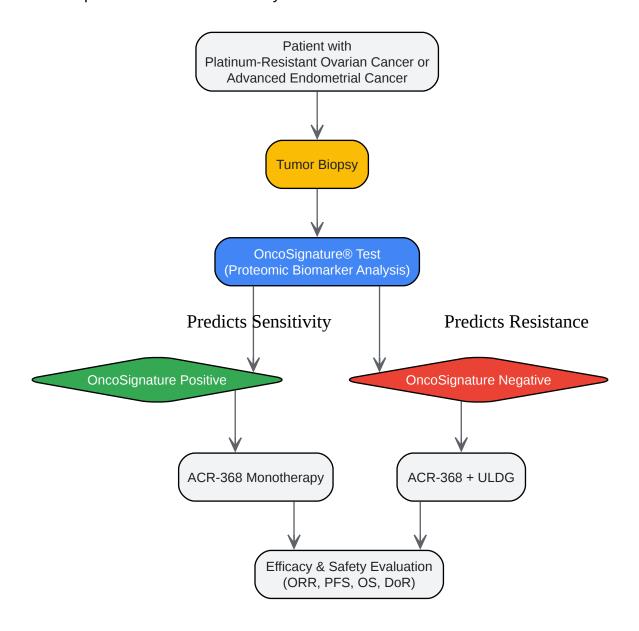
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Caption: CHK1/2 signaling pathway in response to DNA damage and inhibition by ACR-368.



ACR-368 Clinical Trial Workflow

The clinical development of ACR-368 heavily relies on the OncoSignature® test, a companion diagnostic designed to predict tumor sensitivity to the drug. This biomarker-driven approach aims to select patients who are most likely to benefit from ACR-368 treatment.



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Caption: Biomarker-driven clinical trial workflow for ACR-368.



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